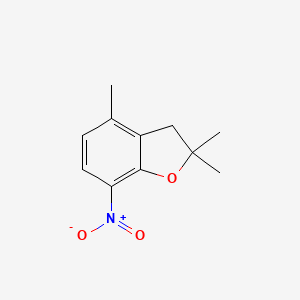

2,2,4-Trimethyl-7-nitrooxaindane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

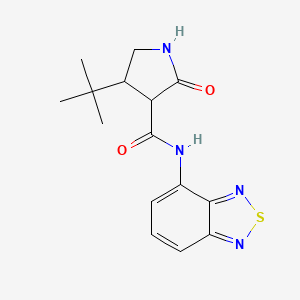

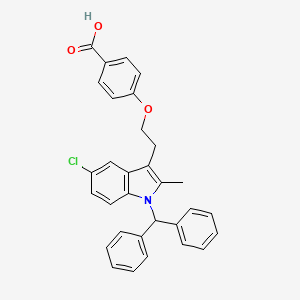

2,2,4-Trimethyl-7-nitrooxaindane is a chemical compound with the molecular formula C11H13NO3 . It contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains a total of 29 bonds, including 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .Applications De Recherche Scientifique

Molecular Electronic Devices

A molecule containing a nitroamine redox center demonstrated significant electronic properties, exhibiting negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1 in an electronic device. This highlights the potential of nitro compounds in the development of molecular electronic devices (Chen et al., 1999).

Nitric-Oxide Synthase Inhibition

7-Nitroindazole, a compound related to the nitro group functionality, has been studied for its role in inhibiting neuronal nitric-oxide synthase, suggesting potential applications in studying neuronal pathways and potentially treating related disorders (Matsumura et al., 2008).

Nucleic Acid Modification

Research into the efficient nitration of uracil base and nucleoside derivatives with nitro groups has implications for genetic engineering and drug development, indicating that nitro compounds can play a critical role in modifying nucleic acids for therapeutic purposes (Giziewicz et al., 1999).

EPR Oximetry in Viable Systems

Isoindoline nitroxides have been characterized for their oxygen sensitivity and metabolic kinetics in cells, suggesting their utility in Electron Paramagnetic Resonance (EPR) studies for investigating viable systems, especially for oximetry (Shen et al., 2002).

Antioxidant and Anticancer Applications

Nitroxides, stable free radicals that contain a nitroxyl group, have been explored for their properties as antioxidants and anticancer drugs. Their catalytic mechanism of action and potential to mimic superoxide dismutase make them promising candidates for therapeutic applications in treating oxidative stress and cancer (Lewandowski & Gwoździński, 2017).

Propriétés

IUPAC Name |

2,2,4-trimethyl-7-nitro-3H-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-4-5-9(12(13)14)10-8(7)6-11(2,3)15-10/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZOGCZCVGCFSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(OC2=C(C=C1)[N+](=O)[O-])(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

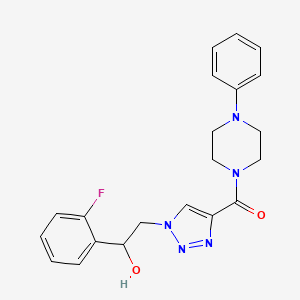

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea](/img/structure/B2769401.png)

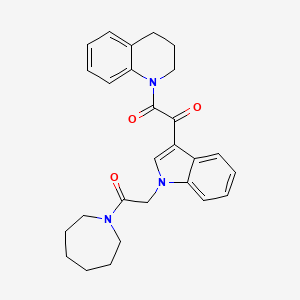

![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)

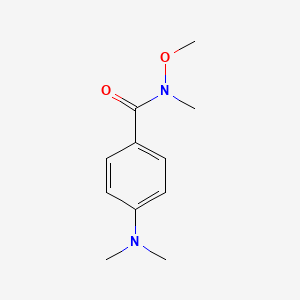

![[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2769409.png)

![(Z)-2-bromo-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2769420.png)